![molecular formula C20H24N4O5 B2648576 Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 900873-83-8](/img/structure/B2648576.png)
Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
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Overview
Description
The compound “Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of the compound involves a complex arrangement of rings, including a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The compound also contains a methoxypropyl group and a carboxamido group .Scientific Research Applications
Synthesis and Structural Analysis
Large Scale Synthesis and Structural Derivatives : The synthesis of heterocyclic compounds involves complex reactions that yield a variety of structural derivatives. For instance, the process of synthesizing 4-ethylpyrimidine from methyl propionyl acetate highlights the intricate steps involved in producing pyrimidine derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The reaction pathways and structural analysis of these compounds provide insight into their potential applications in medicinal chemistry and material science (Butters, 1992).
Novel Compound Synthesis : The creation of new chemical entities, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, underscores the potential for discovering new therapeutic agents. These compounds are synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate, showcasing the versatility and creativity in organic synthesis aimed at enhancing biological activity and solubility (Mohamed, 2014; Mohamed, 2021).
Microwave-Mediated Synthesis : Advances in synthesis techniques, such as microwave-mediated reactions, facilitate the development of novel pyrimido[1,2-a]pyrimidines. These methods offer advantages in terms of efficiency and selectivity, contributing to the rapid generation of compounds with potential pharmacological properties (Eynde et al., 2001).
Crystal Structure Analysis : The detailed analysis of crystal structures, such as that of N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide, provides valuable information on the molecular geometry and intermolecular interactions. This knowledge is critical in the design of molecules with desired physical and chemical properties, influencing their application in drug design and material science (Detert et al., 2018).
Future Directions
Pyrrolopyrazine derivatives, including the given compound, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
ethyl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-4-29-16(25)12-21-19(26)15-11-14-18(23(15)9-6-10-28-3)22-17-13(2)7-5-8-24(17)20(14)27/h5,7-8,11H,4,6,9-10,12H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGPYPQOTJPDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate |
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